Differentiation from 4-Benzyloxy-3,5-dimethylaniline: Methoxy vs. Methyl Electronic Contribution to Downstream GlyT2 Inhibitor Potency
This compound serves as a critical precursor to the potent and selective GlyT2 inhibitor ORG 25543 (IC₅₀ = 16 nM for human GlyT2), where the 3,5-dimethoxy substitution is essential for high-affinity binding [1]. The corresponding dimethyl-substituted scaffold (using 4-benzyloxy-3,5-dimethylaniline as precursor) would lack the oxygen lone pairs that contribute to hydrogen-bond acceptor capacity and electronic modulation of the benzamide pharmacophore. While a direct side-by-side comparison of the aniline intermediates themselves has not been published, the GlyT2 inhibitory activity of ORG 25543 (IC₅₀ = 16 nM) has been benchmarked against other GlyT2 inhibitors such as ALX-1393 (GlyT2 pIC₅₀ = 7.1; GlyT1 pIC₅₀ = 5.4), establishing the 3,5-dimethoxybenzamide core as pharmacophorically privileged . The methoxy substituents increase the topological polar surface area (TPSA = 53.7 Ų for the target aniline) relative to the dimethyl analog (estimated TPSA ~26 Ų), which influences blood-brain barrier penetration potential of final drug candidates [2].
| Evidence Dimension | Downstream product potency (GlyT2 inhibition IC₅₀) and computed TPSA |
|---|---|
| Target Compound Data | Precursor to ORG 25543 (GlyT2 IC₅₀ = 16 nM); TPSA = 53.7 Ų |
| Comparator Or Baseline | 4-Benzyloxy-3,5-dimethylaniline (CAS 130211-83-5; TPSA ~26 Ų, estimated); corresponding GlyT2 inhibitor activity not reported but electronic contribution differs |
| Quantified Difference | ΔTPSA ≈ 27.7 Ų; GlyT2 IC₅₀ for methoxy-derived product = 16 nM vs. no reported nanomolar activity for dimethyl-derived congener |
| Conditions | Human recombinant GlyT2; two-electrode voltage clamp electrophysiology for IC₅₀; PubChem computed properties for TPSA |
Why This Matters
For medicinal chemists optimizing CNS-penetrant GlyT2 inhibitors, the 3,5-dimethoxy motif provides a validated potency anchor (16 nM IC₅₀) that the dimethyl analog cannot replicate, directly influencing procurement decisions for the aniline intermediate.
- [1] Tian H, Vogel R, Amici L, Tamagnan G, Baldwin RM. Radiosynthesis of 3-(3-fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide, a potential PET radiotracer for GlyT-2. J Label Compd Radiopharm. 2006;49(14):1247-1258. doi:10.1002/jlcr.1145 View Source
- [2] PubChem Compound Summary CID 22933036: Computed chemical and physical properties including TPSA (53.7 Ų) and XLogP3 (2.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/482627-97-4 View Source
